3-[5-(2-Carboxyphenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid
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Overview
Description
3- 5-(4-Chlorophenyl)furan-2-yl acrylic acid , is a fascinating compound with diverse applications. Its chemical formula is C₁₃H₉ClO₃ , and its molecular weight is 352.12 g/mol . Let’s explore its synthesis, reactions, applications, and more!
Preparation Methods
Synthetic Routes:: The synthetic routes to prepare this compound involve the Suzuki–Miyaura (SM) coupling reaction. SM coupling is a powerful carbon–carbon bond-forming process that utilizes organoboron reagents. Specifically, boron reagents (such as boronic acids or boronate esters) react with aryl or vinyl halides in the presence of a palladium catalyst to form the desired C–C bond .
Reaction Conditions::- The reaction typically occurs under mild conditions, making it suitable for various functional groups.
- Boron reagents, such as boronic acids, are commonly used.
- Palladium catalysts facilitate the coupling process.
Industrial Production:: While specific industrial production methods may vary, the SM coupling approach is adaptable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions::
Cross-Coupling: SM coupling involves the formation of a new C–C bond between an aryl or vinyl halide and a boron reagent.
Oxidative Addition: Palladium undergoes oxidative addition to form the Pd–C bond.
- Boronic acids (e.g., arylboronic acids)
- Palladium catalysts (often PdCl₂ or Pd(OAc)₂)
- Base (e.g., Na₂CO₃ or K₃PO₄)
Major Products:: The major product is the desired 3-[5-(2-Carboxyphenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a versatile building block for organic synthesis.
Biology: Potentially as a probe or ligand in biological studies.
Medicine: Investigated for pharmacological properties .
Industry: Its unique structure may have industrial applications.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While I don’t have information on direct analogs, exploring related quinoline derivatives could highlight its uniqueness.
Properties
Molecular Formula |
C25H15NO5 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
3-[5-(2-carboxyphenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid |
InChI |
InChI=1S/C25H15NO5/c27-24(28)17-8-4-3-7-16(17)21-11-12-22(31-21)20-13-18(25(29)30)23-15-6-2-1-5-14(15)9-10-19(23)26-20/h1-13H,(H,27,28)(H,29,30) |
InChI Key |
XCHFRYBCGFVJTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC=C(O4)C5=CC=CC=C5C(=O)O)C(=O)O |
Origin of Product |
United States |
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